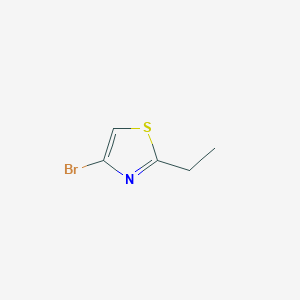

4-Bromo-2-ethylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOTVBQVKYAZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Ethylthiazole

Direct Synthesis Approaches to the Thiazole (B1198619) Ring System

Direct synthesis focuses on the formation of the thiazole core from acyclic precursors. These methods are fundamental in heterocyclic chemistry and have been adapted to produce a wide array of substituted thiazoles.

Cyclization reactions are the cornerstone of thiazole synthesis, involving the condensation of two or more fragments to form the heterocyclic ring.

The Hantzsch thiazole synthesis, first described in 1887, is a classical and widely employed method for preparing thiazole derivatives. synarchive.com The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comresearchgate.netchemhelpasap.com For the synthesis of a 2-ethylthiazole (B99673) precursor, propanethioamide would serve as the thioamide component, providing the C2 (with the ethyl group) and nitrogen atoms of the ring. The α-halocarbonyl component provides the C4 and C5 atoms.

The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com

Modern adaptations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing greener conditions. nih.govnih.gov These modifications include the use of microwave irradiation, solid-supported catalysts, and solvent-free conditions to enhance the efficiency and environmental friendliness of the synthesis. nih.govfigshare.com For instance, efficient one-pot, multi-component procedures have been developed using catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation. nih.gov

Table 1: Examples of Hantzsch-type Synthesis Conditions for 2,4-Disubstituted Thiazoles

| α-Halocarbonyl Precursor | Thioamide/Thiourea | Catalyst/Conditions | Product Type | Reference |

| 2-Bromoacetophenone | Thiourea | Methanol, 100°C | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Ethyl bromopyruvate | Thioamides | Microwave irradiation, no catalyst | Ethyl 4-substituted-thiazole-2-carboxylates | figshare.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

| α-Bromoketones | Thiourea | Solvent-free | 2-Aminothiazoles | organic-chemistry.org |

Cyclization Reactions

Brønsted Acid-Catalyzed Cyclizations

A modern, metal-free approach to synthesizing 2,4-disubstituted thiazoles involves the Brønsted acid-catalyzed coupling of α-diazoketones with thioamides or thioureas. bsb-muenchen.denih.govacs.org Trifluoromethanesulfonic acid (TfOH) is an effective catalyst for this transformation, which proceeds under mild conditions. organic-chemistry.orgorganic-chemistry.org

The proposed mechanism suggests that the α-diazoketone reacts with the Brønsted acid to form a key intermediate, which is then intercepted by the thioamide. bsb-muenchen.deacs.org Subsequent cyclization and dehydration afford the desired thiazole product. This method is noted for its broad substrate scope and good functional group tolerance, making it a versatile tool for synthesizing a variety of thiazole derivatives. organic-chemistry.orgresearchgate.net

Table 2: Brønsted Acid-Catalyzed Synthesis of 2,4-Disubstituted Thiazoles

| α-Diazoketone Substrate | Thioamide Substrate | Catalyst | Solvent | Yield | Reference |

| Various aryl-α-diazoketones | Various thioamides | TfOH (10 mol%) | DCE | Good to Excellent | organic-chemistry.org |

| 1-Diazo-3,3-dimethylbutan-2-one | Thioacetamide | TfOH | DCE | 90% | bsb-muenchen.de |

| 2-Diazo-1-phenylethan-1-one | Thiobenzamide | TfOH | DCE | 98% | bsb-muenchen.deacs.org |

One-Pot Multicomponent Reactions for 2,4-Disubstituted Thiazoles

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like 2,4-disubstituted thiazoles by combining three or more reactants in a single step. thieme-connect.comresearchgate.netijcce.ac.ir This approach minimizes waste, saves time, and simplifies purification processes. ijcce.ac.ir

Several MCRs have been developed for thiazole synthesis. One such reaction involves the combination of oxo components, primary amines, thiocarboxylic acids, and an isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.com Another expeditious one-pot method involves the reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides under solvent-free conditions. researchgate.net These methods provide rapid access to libraries of thiazole derivatives with diverse substitution patterns. researchgate.netacs.org

Base-promoted cyclization reactions provide a powerful tool for the regioselective synthesis of substituted thiazoles. rsc.org Regioselectivity is crucial for ensuring that substituents are placed at the correct positions on the heterocyclic ring.

One such strategy employs the base-promoted reaction between dithioates and active methylene (B1212753) isocyanides. rsc.org This transformation allows for the diversity-oriented synthesis of 2,5- and 4,5-disubstituted thiazoles under mild, metal-free conditions at room temperature. rsc.org By carefully choosing the starting materials and reaction conditions, it is possible to control the substitution pattern of the resulting thiazole product. Another approach involves the base-induced cyclization of active methylene isocyanides with methyl arenecarbodithioates, which is simple, rapid, and often avoids complex purification steps. organic-chemistry.orgnih.gov

The introduction of a bromine atom onto the thiazole ring is a key step in synthesizing 4-Bromo-2-ethylthiazole. The reactivity of the thiazole ring towards electrophilic substitution is lower than that of more electron-rich heterocycles like thiophene, often requiring more forcing conditions. lookchem.com The position of bromination (C2, C4, or C5) is heavily influenced by the directing effects of existing substituents.

For a 2-substituted thiazole like 2-ethylthiazole, the C5 position is generally the most susceptible to electrophilic attack. Therefore, direct bromination to achieve the 4-bromo isomer is challenging and often results in a mixture of products or substitution at the C5 position. researchgate.net

More effective and regioselective strategies typically involve one of two approaches:

Synthesis from a Pre-brominated Precursor: A common and highly effective route is to start with a readily available, selectively brominated thiazole, such as 2,4-dibromothiazole (B130268). thieme-connect.comjst.go.jp The bromine atom at the C2 position is more reactive towards metal-halogen exchange or cross-coupling reactions than the bromine at C4. thieme-connect.comresearchgate.net This differential reactivity allows for the selective introduction of the ethyl group at the 2-position via a Negishi or Stille cross-coupling reaction, leaving the bromine atom at the 4-position intact. thieme-connect.com

Directed Metalation-Bromination: This strategy involves the deprotonation of a specific position on the thiazole ring using a strong base (e.g., n-butyllithium or lithium diisopropylamide), followed by quenching the resulting lithiated intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr4). researchgate.net This method's success depends on the ability to achieve regioselective deprotonation.

Table 3: Selected Bromination and Functionalization Methods for Thiazoles

| Starting Material | Reagents | Product | Strategy | Reference |

| 2,4-Dibromothiazole | 1. i-PrMgCl, 2. Et-ZnBr, Pd catalyst | This compound (hypothetical) | Regioselective Cross-Coupling | thieme-connect.comresearchgate.net |

| 2,4-Dibromothiazole | 1. n-BuLi, 2. Electrophile (e.g., R-X) | 2-Substituted-4-bromothiazole | Bromine-Lithium Exchange | thieme-connect.com |

| Thiazole | 1. n-BuLi, 2. CBr4 | Brominated Thiazole | Lithiation and Electrophilic Addition | researchgate.net |

| 4-(4-halophenyl)-2-methylthiazole | NBS, AIBN, CCl4 | 5-Bromo-4-(4-halophenyl)-2-methylthiazole | Radical Bromination (at C5) | nih.gov |

Bromination Strategies

Regioselective Bromination of 2-ethylthiazole (e.g., electrophilic substitution at C-4)

The direct bromination of 2-ethylthiazole is an example of electrophilic aromatic substitution on the thiazole nucleus. The reactivity and orientation of the incoming electrophile (Br+) are governed by the electronic properties of the thiazole ring and the directing influence of the C-2 ethyl substituent. The thiazole ring itself is electron-deficient, which generally makes electrophilic substitution less facile than in more electron-rich heterocycles like thiophene.

The C-2 position is the most electron-deficient, while the C-5 position is the most electron-rich and typically the primary site for electrophilic attack. pharmaguideline.comwikipedia.org However, the presence of an electron-donating alkyl group at the C-2 position activates the ring, particularly at the C-5 and C-4 positions. While the C-5 position is often electronically favored, the regioselectivity of the reaction can be influenced by steric hindrance from the adjacent ethyl group and the specific reaction conditions employed (e.g., brominating agent, solvent, temperature). Achieving selective bromination at the C-4 position requires overcoming the intrinsic preference for C-5 substitution, potentially through the use of specific catalysts or blocking groups.

Table 1: Key Factors in Regioselective Bromination of 2-ethylthiazole

| Factor | Influence on Regioselectivity |

| Electronic Effects | The C-5 position is electronically activated by the ring sulfur and the C-2 ethyl group, making it a likely site of substitution. pharmaguideline.com |

| Steric Hindrance | The ethyl group at C-2 may sterically hinder the approach of the electrophile to the adjacent C-5 position, potentially favoring attack at the less hindered C-4 position. |

| Reaction Conditions | The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide), solvent, and temperature can significantly alter the ratio of C-4 to C-5 bromo isomers. |

Sequential Bromination-Debromination Pathways for Brominated Thiazoles

A powerful and versatile strategy for synthesizing specific isomers of brominated heterocycles involves a sequential bromination-debromination process. lookchem.comresearchgate.netnih.gov This methodology circumvents the regioselectivity challenges of direct single bromination by first creating a polybrominated intermediate, followed by the selective removal of one or more bromine atoms.

For the synthesis of this compound, this pathway could be conceptualized as follows:

Exhaustive Bromination: 2-ethylthiazole is treated with an excess of a strong brominating agent to yield a polybrominated species, such as 2-ethyl-4,5-dibromothiazole.

Selective Debromination: The resulting dibrominated compound is then subjected to a selective debromination reaction. This step often involves metal-halogen exchange using organometallic reagents (e.g., Grignard reagents or organolithiums) followed by a proton quench. The selectivity of bromine removal (C-4 vs. C-5) depends on the relative stability of the organometallic intermediate formed at each position.

This approach offers greater control in accessing isomers that are difficult to obtain through direct electrophilic substitution. nih.gov

Table 2: Hypothetical Sequential Bromination-Debromination Pathway

| Step | Reactant | Key Reagents | Intermediate/Product | Purpose |

| 1 | 2-ethylthiazole | Excess Br₂ or NBS | 2-ethyl-4,5-dibromothiazole | Creation of a polyhalogenated precursor. |

| 2 | 2-ethyl-4,5-dibromothiazole | 1. i-PrMgCl or n-BuLi2. H₂O or EtOH | This compound | Regioselective removal of the bromine atom at the more reactive position (typically C-5). |

Indirect Synthesis and Precursor Functionalization

Indirect methods construct the target molecule by modifying precursors that already possess substitution at the C-2 and C-4 positions.

Derivatization from Pre-existing 2,4-Disubstituted Thiazoles

This strategy involves synthesizing a 2-ethylthiazole derivative with a suitable functional group at the C-4 position that can be chemically converted into a bromine atom. One of the most established transformations for this purpose is the Sandmeyer reaction, which converts a primary aromatic amine into a halide.

The synthetic sequence would be:

Synthesis of Precursor: Preparation of 2-ethyl-4-aminothiazole. This can typically be achieved through a Hantzsch-type thiazole synthesis by reacting a thioamide (e.g., thioacetamide, to install the ethyl-bearing C-2) with an α-halocarbonyl compound that bears a masked or direct amino group.

Diazotization: The amino group of 2-ethyl-4-aminothiazole is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures.

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding the final product, this compound.

This route provides an unambiguous placement of the bromine atom at the C-4 position.

Conversion from Other Halogenated Thiazoles (e.g., 2,4-dibromothiazole)

Perhaps the most direct and regioselective route to this compound involves the functionalization of a commercially available or readily synthesized dihalogenated precursor like 2,4-dibromothiazole. researchgate.net This method relies on the differential reactivity of the bromine atoms at the C-2 and C-4 positions.

The proton at the C-2 position of the thiazole ring is significantly more acidic than those at C-4 or C-5, making the C-2 position susceptible to deprotonation or metal-halogen exchange. pharmaguideline.comwikipedia.org Consequently, the C-2 bromine is more reactive towards organometallic reagents.

The synthesis proceeds via the following steps:

Selective Metal-Halogen Exchange: 2,4-dibromothiazole is treated with one equivalent of an organometallic reagent, such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl), typically at low temperatures (-78 °C). researchgate.netnih.gov The exchange occurs preferentially at the more reactive C-2 position, generating a 4-bromo-2-lithiothiazole or 4-bromo-2-(magnesio)thiazole intermediate.

Electrophilic Quench: This organometallic intermediate is then reacted with an ethylating electrophile, such as ethyl iodide (CH₃CH₂-I) or diethyl sulfate. The nucleophilic carbon at C-2 attacks the electrophile, forming a new carbon-carbon bond and yielding this compound with high regioselectivity.

Table 3: Synthesis from 2,4-dibromothiazole

| Step | Starting Material | Reagents | Intermediate | Product |

| 1 | 2,4-dibromothiazole | n-BuLi or i-PrMgCl in THF at -78°C | 4-bromo-2-lithiothiazole | - |

| 2 | 4-bromo-2-lithiothiazole | Ethyl iodide (CH₃CH₂-I) | - | This compound |

Reactivity and Transformation of 4 Bromo 2 Ethylthiazole

Cross-Coupling Reactions at the C-4 Position

The bromine atom at the C-4 position of the 4-bromo-2-ethylthiazole ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds, enabling the construction of a wide array of functionalized thiazole (B1198619) derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the stability and low toxicity of the boron-containing reagents. nih.govnih.govorganic-chemistry.org For substrates like this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position.

The success of the Suzuki-Miyaura reaction hinges on the catalytic cycle, which typically involves the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The choice of palladium catalyst and, crucially, the associated ligands, significantly influences the reaction's efficiency, yield, and scope.

Phosphine (B1218219) ligands are commonly employed, as they increase the electron density on the palladium center, which facilitates the oxidative addition step. wikipedia.org The steric bulk of these ligands also promotes the final reductive elimination step. wikipedia.org For challenging substrates, such as sterically hindered or electron-rich/deficient partners, specialized dialkylbiaryl phosphine ligands like SPhos have been developed to achieve high efficiency, sometimes at very low catalyst loadings. nih.gov While early work often used triarylphosphines, modern methods have expanded the toolkit of available ligands considerably. nih.gov

The selection of the ligand can also have profound effects on the stereochemical outcome of the reaction, particularly when coupling with vinylboronic acids. Studies have shown that Z-to-E isomerization of the double bond can occur, and the extent of this isomerization is primarily dictated by the ligand on the palladium catalyst. organic-chemistry.org For instance, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for maintaining the original Z-olefin geometry while achieving high yields under mild conditions. organic-chemistry.org In contrast, other ligands might lead to a mixture of stereoisomers. This highlights the sensitivity of the Suzuki-Miyaura coupling to ligand effects, which must be carefully optimized for specific substrates to ensure high stereochemical fidelity. organic-chemistry.org

Table 1: Influence of Palladium Catalysts and Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand | Substrates | Key Findings | Citations |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Highly oxygenated aryl halides | Enabled a very challenging coupling; effective at low catalyst loadings. | nih.gov |

| Pd(P(o-Tol)₃)₂ | P(o-Tol)₃ | Z-alkenyl halides and boronic acids | Optimal for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

| Pd₂(dba)₃ | None (ligand-free) | Sterically hindered 2′-bromo-2-aryl benzothiazoles | The thiazole nitrogen acts as a ligand, forming a palladacyclic intermediate and increasing yield. | nih.gov |

| PdCl₂(dppf) | dppf | Hetero(aryl) boronic acids | Effective for coupling with pyridine-2-sulfonyl fluoride. | researchgate.net |

An alternative and highly effective strategy for functionalizing this compound via Suzuki-Miyaura coupling is a two-step sequence known as the Miyaura borylation/Suzuki-Miyaura coupling (MBSC) process. rsc.org In the first step, the bromothiazole is converted into a thiazole boronate ester through a palladium-catalyzed reaction with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgorganic-chemistry.org

This Miyaura borylation reaction itself is a cross-coupling process that transforms the C-Br bond into a C-B bond. organic-chemistry.org The resulting thiazole-4-boronic acid pinacol (B44631) ester is a stable, isolable intermediate that can be purified by standard methods like chromatography. organic-chemistry.org This intermediate then serves as the organoboron partner in a subsequent Suzuki-Miyaura coupling with a different (hetero)aryl or alkenyl halide. rsc.orgresearchgate.net

This sequential approach offers significant synthetic flexibility, allowing for the rapid assembly of complex molecules such as 2',4-disubstituted 2,4'-bithiazoles, which are features in natural products like the thiopeptide antibiotic GE2270. rsc.org The methodology has been successfully applied to 4-bromo-2,4′-bithiazoles and 4-bromo-2-ketothiazoles, demonstrating its utility in preparing valuable subunits of thiopeptide antibiotics. rsc.orgresearchgate.net The optimization of this borylation step often involves specific palladium catalysts and ligands, such as Cy-JohnPhos and XPhos, to achieve high efficiency. researchgate.net

Table 2: Representative Conditions for the Borylation-Suzuki Coupling Sequence

| Step | Reagent | Catalyst | Base | Solvent | Key Outcome | Citations |

|---|---|---|---|---|---|---|

| 1. Borylation | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf)·CH₂Cl₂ | KOAc | Dioxane | Formation of thiazole-4-boronic acid pinacol ester. | rsc.org |

| 2. Suzuki Coupling | (Hetero)aryl or Alkenyl Halide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Coupling of the boronic ester to form the final disubstituted product. | rsc.org |

The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. chem-station.commdpi.comnih.gov This reaction is a powerful tool for C-C bond formation and is particularly useful for the arylation and vinylation of olefins. mdpi.comnih.gov For this compound, the Heck reaction provides a direct route to functionalize alkenes at the C-4 position, leading to a variety of substituted olefins that are valuable in materials science and medicinal chemistry. nih.govbeilstein-journals.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, a β-hydride elimination step to release the substituted alkene product. chem-station.comnih.govlibretexts.org

The Heck reaction is a premier method for the olefination of aryl halides, including heteroaryl bromides like this compound. A wide range of alkene substrates can be employed, from simple α-olefins to more complex, functionalized alkenes. nih.gov The reaction typically exhibits high stereoselectivity, favoring the formation of the E (trans) isomer of the resulting substituted alkene. organic-chemistry.org

The regioselectivity of the reaction depends on the substitution pattern of the alkene. For alkenes bearing electron-withdrawing groups, the coupling generally occurs at the unsubstituted carbon atom. chem-station.com However, electronically unbiased or sterically hindered olefins can be challenging substrates, often exhibiting low reactivity and selectivity. chemrxiv.org Recent advancements have focused on developing catalyst systems and directing group strategies to overcome these limitations. For example, pendant carboxylic acids have been shown to direct the arylation of tri- and tetrasubstituted olefins. chemrxiv.org The intramolecular variant of the Heck reaction is particularly efficient for constructing cyclic and polycyclic systems. chem-station.comlibretexts.org

Table 3: Examples of Alkene Functionalization via Heck Reaction

| Aryl Halide Substrate Type | Alkene Substrate | Catalyst System | Key Feature | Citations |

|---|---|---|---|---|

| Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | Highly efficient vinylation. | organic-chemistry.org |

| Aryl Halides | Terminal Alkenes | Pd(L-proline)₂ complex | Phosphine-free conditions in water under microwave irradiation. | organic-chemistry.org |

| Aryl Halides | Electronically unbiased, hindered olefins | Pd(0) / Bulky monophosphine ligand | Carboxylate directing group enables coupling with challenging alkenes. | chemrxiv.org |

| (Z)-1-iodo-1,6-dienes | Tethered Alkene | Chiral phosphinooxazoline ligand / Pd catalyst | Asymmetric intramolecular reductive Heck cyclization. | nih.gov |

While the classic Heck reaction involves coupling with alkenes, variations of the reaction can lead to the functionalization of aromatic systems. The oxidative Heck reaction, which starts with a Pd(II) catalyst, couples organoboronic acids with olefins. nih.govhw.ac.uk In this variant, the halide is replaced by an organoboronic acid, and an oxidant is required to regenerate the Pd(II) catalyst at the end of the cycle. hw.ac.uk This process allows for the coupling of aryl groups (from the boronic acid) onto an alkene.

Direct arylation of aromatic substrates can also be achieved under Heck-like conditions. Although less common than coupling with alkenes, palladium catalysis can facilitate the C-H activation of one aromatic partner to couple with an aryl halide. Ligand-free Pd(OAc)₂ systems have been shown to be efficient for the direct arylation of thiazole derivatives with activated aryl bromides at very low catalyst loadings. researchgate.net This approach is environmentally attractive as it reduces the number of synthetic steps and the amount of waste generated. researchgate.net The catalytic systems for these transformations often employ N-heterocyclic carbene (NHC) ligands or phosphine ligands, which are known for their high thermal stability, making them suitable for Heck reactions that may require elevated temperatures. mdpi.com

Table 4: Summary of Heck-Type Reactions Involving Aromatic Substrates

| Reaction Type | Substrates | Catalyst System | Key Outcome | Citations |

|---|---|---|---|---|

| Oxidative Boron Heck | Aryl boronic acids + Alkenes | Pd(II) catalyst + Oxidant | Arylation of alkenes without the need for high temperatures or base. | hw.ac.uk |

| Direct Arylation (via C-H activation) | Thiazole derivatives + Aryl bromides | Ligand-free Pd(OAc)₂ | Selective arylation at the C-5 position of the thiazole ring at low catalyst loading. | researchgate.net |

| Intermolecular Heck | Aryl bromides + Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts (NHC precursors) | Good catalytic activity for coupling aryl bromides under mild conditions. | mdpi.com |

Stille Coupling Reactions

The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds, involving the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. organic-chemistry.org While specific examples detailing the Stille coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 4-bromothiazole (B1332970) derivatives suggests its utility in such transformations. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the bromothiazole to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Research on related compounds, such as the coupling of 2-substituted-4-bromothiazoles, has shown that Stille reactions can be employed to introduce aryl and alkynyl groups, although sometimes with lower yields compared to other cross-coupling methods like the Negishi coupling. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and minimizing side reactions, such as the homocoupling of the organostannane. organic-chemistry.org

Table 1: Representative Stille Coupling Reactions of Bromothiazole Derivatives No specific data for this compound was found in the search results. The following table is based on analogous reactions of other bromothiazole derivatives.

| Electrophile | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 2'-Phenyl-4-bromo-2,4'-bithiazole | Aryl Stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 58-62 researchgate.net |

| 2'-Alkynyl-4-bromo-2,4'-bithiazole | Alkynyl Stannane | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 58-62 researchgate.net |

Negishi Coupling Reactions

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high yields and functional group tolerance. wikipedia.org The reaction is particularly effective for coupling sp², sp³, and sp carbon atoms. wikipedia.org

In the context of 4-bromothiazoles, the Negishi coupling has proven to be a highly efficient method. For instance, studies on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles demonstrated that the Negishi cross-coupling of a 4-bromothiazole derivative with alkyl and aryl zinc halides provided excellent yields, often ranging from 88-97%. researchgate.net This highlights the utility of the Negishi reaction for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds involving the thiazole core. The general procedure involves the formation of an organozinc reagent, which then reacts with the bromothiazole in the presence of a palladium catalyst. nih.gov

Table 2: Illustrative Negishi Coupling Reactions of 4-Bromothiazole Analogs Specific data for this compound was not available. The data presented is for analogous 4-bromothiazole systems.

| Electrophile | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-2-substituted-thiazole | Alkyl Zinc Halide | Pd(PPh₃)₄ | THF | RT | 88-97 researchgate.net |

| 4-Bromo-2-substituted-thiazole | Aryl Zinc Halide | Pd(PPh₃)₄ | THF | RT | 88-97 researchgate.net |

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The mild reaction conditions make it suitable for the synthesis of complex molecules. wikipedia.org

While specific studies on the Sonogashira coupling of this compound are not readily found, the reaction is a standard method for the alkynylation of heteroaryl halides. Research on other bromothiazole derivatives has shown that the Sonogashira protocol can be effectively used for alkynyl-debromination. researchgate.net The reactivity in Sonogashira couplings generally follows the trend I > Br > Cl for the halide leaving group. wikipedia.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides No specific examples for this compound were found. This table represents typical conditions.

| Aryl Bromide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp |

| Generic Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | RT - 100°C |

Other Metal-Catalyzed C-C and C-Heteroatom Coupling Reactions (e.g., C-N bond formation)

Beyond the Stille, Negishi, and Sonogashira reactions, other metal-catalyzed cross-coupling reactions are crucial for the functionalization of this compound. A significant example is the Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and tolerance for various functional groups, often replacing harsher classical methods. wikipedia.org

The Buchwald-Hartwig amination typically employs a palladium catalyst with specialized phosphine ligands and a strong base. organic-chemistry.org While specific literature detailing the Buchwald-Hartwig amination of this compound is scarce, the reaction is widely applied to a range of heteroaryl bromides. The choice of ligand is critical and is often tailored to the specific class of amine being coupled. nih.gov

Table 4: Representative Buchwald-Hartwig Amination of a Heteroaryl Bromide Data for a comparable heteroaryl bromide is presented due to the lack of specific examples for this compound.

| Heteroaryl Bromide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 60 researchgate.net |

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution (S_NAr) is a key reaction pathway for the functionalization of electron-deficient aromatic and heteroaromatic rings, where a nucleophile displaces a leaving group. d-nb.info The reactivity of the thiazole ring in S_NAr reactions is influenced by the position of the halogen and the presence of activating groups.

Reactivity with Various Nucleophiles (e.g., amines)

The bromine atom at the 4-position of the thiazole ring can be displaced by a variety of nucleophiles. Amines are common nucleophiles in S_NAr reactions, leading to the formation of aminothiazole derivatives. The reaction typically proceeds under basic conditions, which may involve an external base or the amine nucleophile itself acting as a base. d-nb.info The reactivity of 4-halothiazoles can in some cases be greater than that of the corresponding 2-halo isomers. wikipedia.org The reaction generally follows an addition-elimination mechanism. wikipedia.org

Table 5: General Conditions for S_NAr Reactions of Aryl Halides with Amines Typical conditions are provided as specific data for this compound is not available.

| Aryl Halide | Amine Nucleophile | Base | Solvent | Temperature |

| Generic Aryl Halide | Primary or Secondary Amine | K₂CO₃ or Et₃N | Ethanol, DMF, or DMSO | Reflux |

Regioselectivity and Mechanistic Considerations in S_NAr

The regioselectivity of S_NAr reactions on substituted halothiazoles is a critical aspect. In thiazole systems, both the C2 and C4 positions are susceptible to nucleophilic attack. The outcome of the reaction depends on a combination of electronic and steric factors. The electron-withdrawing nature of the thiazole nitrogen atom activates the ring towards nucleophilic attack.

Kinetic studies on 2- and 4-halogenothiazoles have shown that the ratio of reactivity (k₄:k₂) is highly sensitive to the reaction conditions, including the nature of the nucleophile, the counterion, and the solvent. wikipedia.org The mechanism is generally accepted to be a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate influences the reaction rate and regioselectivity. For 4-halothiazoles, the attack of the nucleophile at the C4 position leads to a Meisenheimer-like intermediate where the negative charge can be delocalized. The subsequent departure of the bromide ion restores the aromaticity of the thiazole ring.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The thiazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the presence of the electronegative nitrogen and sulfur atoms. The nitrogen atom deactivates the ring towards electrophilic attack, making thiazole less reactive than benzene (B151609). However, the sulfur atom can donate electron density, influencing the regioselectivity of the substitution. In general, the C-5 position of the thiazole ring is the most electron-rich and, therefore, the preferred site for electrophilic attack.

In this compound, the regioselectivity of further electrophilic substitution is governed by the combined electronic effects of the substituents already present on the ring: the 2-ethyl group and the 4-bromo group.

2-Ethyl Group: The ethyl group at the C-2 position is an alkyl group, which is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. By inductive effect, it donates electron density to the thiazole ring, increasing its reactivity towards electrophiles. In the context of the thiazole ring, this activating effect primarily directs incoming electrophiles to the C-5 position, which is para to the C-2 position.

4-Bromo Group: The bromine atom at the C-4 position is a halogen. Halogens are deactivating groups due to their electron-withdrawing inductive effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. In this case, the C-5 position is ortho to the bromine atom.

The directing effects of the 2-ethyl group (para-directing to C-5) and the 4-bromo group (ortho-directing to C-5) are synergistic. Both substituents reinforce the inherent preference of the thiazole ring for electrophilic attack at the C-5 position. Therefore, electrophilic aromatic substitution on this compound is strongly directed to the C-5 position, leading to the formation of 2-ethyl-4,5-dibromothiazole as the major product.

| Substituent | Position | Electronic Effect | Directing Effect on EAS |

| 2-Ethyl | C-2 | Activating (Inductive) | para (to C-5) |

| 4-Bromo | C-4 | Deactivating (Inductive), Directing (Resonance) | ortho (to C-5) |

Given the strong directing effect towards the C-5 position, halogenation is a key electrophilic aromatic substitution reaction for this compound. Bromination at the C-5 position can be readily achieved using standard brominating agents.

A common and effective reagent for such transformations is N-Bromosuccinimide (NBS), often in a suitable solvent like ethyl acetate (B1210297) or acetic acid. The reaction proceeds via an electrophilic substitution mechanism where the bromine atom from NBS (or Br2 generated in situ) acts as the electrophile.

Representative Reaction: this compound reacts with N-Bromosuccinimide (NBS) to yield 2-Ethyl-4,5-dibromothiazole.

This reaction is analogous to the bromination of similar thiazole derivatives. For instance, 4-(4-halophenyl)-2-methylthiazoles have been successfully brominated at the C-5 position using NBS in refluxing ethyl acetate. youtube.com This highlights the general applicability of this method for the C-5 halogenation of 2,4-disubstituted thiazoles.

| Reactant | Reagent | Product | Position of Substitution |

| This compound | NBS | 2-Ethyl-4,5-dibromothiazole | C-5 |

Functionalization of the 2-Ethyl Group

The 2-ethyl group of this compound offers another site for chemical modification, distinct from the thiazole ring itself. The protons on the carbon atom adjacent to the thiazole ring (the α-carbon) exhibit enhanced acidity due to the electron-withdrawing nature of the heterocyclic ring. This allows for a range of functionalization reactions.

The acidity of the α-protons of the ethyl group facilitates their removal by a strong base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or acyl halides, to form new carbon-carbon bonds.

General Strategy:

Deprotonation: Treatment of this compound with a strong base (e.g., organolithium reagents like n-butyllithium or lithium diisopropylamide - LDA) at low temperatures removes a proton from the α-carbon of the ethyl group.

Electrophilic Attack: The resulting carbanion is then quenched with an electrophile.

Alkylation: Reaction with an alkyl halide (R-X) would introduce a new alkyl group, leading to a more complex side chain at the C-2 position.

Acylation: Reaction with an acyl halide (RCO-X) or an ester would introduce a keto functionality, forming a 2-(1-ketoalkyl)thiazole derivative. For example, acylation with ethyl acetate after lithiation of a 2-bromothiazole (B21250) has been used to synthesize 2-acetylthiazole. google.com

While direct examples for this compound are not extensively documented, this reactivity pattern is a fundamental principle in the chemistry of alkyl-substituted heterocycles.

Oxidation: The ethyl group can be oxidized to introduce a carbonyl functionality. A common transformation is the oxidation of the ethyl group to an acetyl group, converting this compound into 2-acetyl-4-bromothiazole. This can be achieved using various oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) has been used to oxidize an ethyl group on a thiazole ring to a carboxylic acid, which suggests that controlled oxidation to a ketone is feasible. google.com More direct methods for converting an ethyl or methyl group on a heterocyclic ring to a carbonyl group often involve multi-step sequences, potentially via an intermediate alcohol or halide.

Reduction: The ethyl group is a saturated alkyl chain and is generally resistant to reduction under standard conditions. The primary focus of reduction strategies involving this compound would typically be on the thiazole ring itself, which can be reduced under specific, often harsh, conditions, or on other functional groups if present. The ethyl side-chain itself is not a common target for reduction.

Radical Reactions and Other Chemical Transformations

The 2-ethyl group is susceptible to free-radical reactions, particularly at the α-carbon (benzylic-like position), which can form a resonance-stabilized radical intermediate.

A key example of such a transformation is free-radical bromination. This reaction allows for the selective introduction of a bromine atom onto the side chain without affecting the aromatic thiazole ring. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), typically in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and under light or heat. chemistrysteps.com

Mechanism Outline:

Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (e.g., AIBN) to form radicals. These radicals then react with NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the 2-ethyl group. This is the most favorable position as it forms a resonance-stabilized radical intermediate. This radical then reacts with a molecule of Br₂ (generated from NBS and trace HBr) to form the brominated product and a new bromine radical, continuing the chain reaction. chadsprep.com

Termination: The reaction is terminated when two radicals combine.

Representative Reaction: this compound reacts with NBS and a radical initiator to yield 4-Bromo-2-(1-bromoethyl)thiazole.

This reaction is highly selective for the benzylic-like position due to the stability of the resulting radical intermediate. chemistrysteps.com This transformation is synthetically valuable as the resulting 2-(1-bromoethyl) derivative can undergo further nucleophilic substitution reactions at the side chain.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Ethylthiazole

Elucidation of Thiazole (B1198619) Ring Formation Mechanisms

The formation of the 4-bromo-2-ethylthiazole ring is most commonly understood through the lens of the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. illinois.edunrochemistry.comorganic-chemistry.org While direct literature detailing the specific synthesis of this compound is scarce, the mechanism can be inferred from the general principles of the Hantzsch synthesis applied to analogous structures.

Theoretically, two primary Hantzsch-type routes could lead to this compound:

Route 1: Pre-brominated Carbonyl Compound: This pathway would involve the reaction of propanethioamide with a 1,1-dibromo-2-butanone or a similar α,α-dihaloketone. The mechanism commences with the nucleophilic attack of the sulfur atom of propanethioamide on the carbonyl-adjacent carbon of the dihaloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration and elimination of a bromide ion would lead to the formation of the aromatic this compound ring.

Route 2: Bromination of a Precursor Thiazole: An alternative strategy involves the initial synthesis of 2-ethylthiazole (B99673), followed by electrophilic bromination. The synthesis of 2-ethylthiazole itself can be achieved via a Hantzsch reaction between propanethioamide and a 2-haloacetaldehyde. However, the subsequent bromination of 2-ethylthiazole presents challenges in regioselectivity. Electrophilic substitution on the thiazole ring is highly dependent on the nature and position of existing substituents. For 2-alkylthiazoles, the C5-position is generally the most activated towards electrophilic attack. nrochemistry.com Therefore, direct bromination of 2-ethylthiazole would be expected to predominantly yield 5-bromo-2-ethylthiazole, making the formation of the 4-bromo isomer by this method less likely as a primary synthetic route.

Given the regiochemical outcomes of electrophilic substitution, the Hantzsch synthesis utilizing a pre-brominated carbonyl component is the more plausible mechanistic pathway for the direct formation of the this compound core.

Mechanistic Pathways of Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4-position of this compound serves as a versatile handle for the construction of more complex molecules through metal-catalyzed cross-coupling reactions. The mechanistic pathways of these reactions, predominantly catalyzed by palladium complexes, follow a well-established sequence of elementary steps. nih.govacs.orgyoutube.com

The catalytic cycles for common cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions involving this compound share a common mechanistic framework:

Oxidative Addition: The cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex (often generated in situ). csbsju.eduvu.nl In this step, the palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation (for Suzuki and Sonogashira reactions): In the Suzuki coupling, the organopalladium(II) halide intermediate reacts with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nih.govrsc.org The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for activating the organoboron reagent. organic-chemistry.org Similarly, in the Sonogashira coupling, a copper(I) co-catalyst is typically used to facilitate the transfer of an alkynyl group from a terminal alkyne to the palladium center. nrochemistry.comwikipedia.orgyoutube.com

Migratory Insertion (for Heck reaction): In the Heck reaction, the organopalladium(II) halide intermediate coordinates to an alkene. wikipedia.orgbyjus.com This is followed by the migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a new organopalladium(II) intermediate.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium(II) center couple and are eliminated as the final product. wikipedia.orglibretexts.orgyoutube.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The following interactive table summarizes the key steps in these catalytic cycles:

| Reaction Type | Step 1: Initiation | Step 2: Carbon-Carbon Bond Formation | Step 3: Product Formation & Catalyst Regeneration |

| Suzuki Coupling | Oxidative addition of this compound to Pd(0) | Transmetalation with an organoboron reagent | Reductive elimination of the coupled product |

| Heck Reaction | Oxidative addition of this compound to Pd(0) | Migratory insertion of an alkene | β-Hydride elimination and reductive elimination |

| Sonogashira Coupling | Oxidative addition of this compound to Pd(0) | Transmetalation with a copper acetylide | Reductive elimination of the coupled product |

The choice of ligands and the specific metal species are critical in controlling the efficiency and selectivity of cross-coupling reactions involving this compound.

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. nih.govbohrium.comrsc.org The electronic and steric properties of the phosphine ligands can significantly influence the reactivity of the palladium catalyst. Electron-rich and bulky phosphine ligands can promote the oxidative addition step and stabilize the palladium(0) species. They can also influence the rate of reductive elimination. The choice of ligand can also affect the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites.

Metal Species: While palladium is the most common catalyst for these reactions, other transition metals like nickel and copper can also be employed. Copper(I) salts, for instance, are crucial co-catalysts in the Sonogashira reaction, where they are believed to form copper acetylides that then undergo transmetalation with the palladium center. wikipedia.orgyoutube.com The nature of the metal can influence the reaction conditions required and the tolerance to various functional groups.

Mechanistic Studies of Nucleophilic Substitution on Brominated Thiazoles

The bromine atom on the thiazole ring of this compound is susceptible to nucleophilic substitution, although the reactivity is influenced by the electronic nature of the thiazole ring. The electron-withdrawing character of the nitrogen and sulfur heteroatoms makes the carbon atoms of the thiazole ring somewhat electron-deficient and thus, in principle, susceptible to nucleophilic attack.

However, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a difficult process. For SNAr to occur readily, the ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ethyl group at the 2-position is electron-donating, which would disfavor a classical SNAr mechanism.

More plausible mechanisms for nucleophilic substitution on this compound include:

Addition-Elimination Mechanism: A strong nucleophile could potentially add to the thiazole ring, forming a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion would lead to the substituted product. The stability of the anionic intermediate is a key factor in this pathway.

Elimination-Addition (Benzyne-type) Mechanism: While less common for five-membered heterocycles compared to benzene (B151609) derivatives, an elimination-addition mechanism involving a hetaryne intermediate is a theoretical possibility under very strong basic conditions. This would involve deprotonation at the C5-position, followed by elimination of bromide to form a transient dehydrothiazole intermediate, which would then be attacked by a nucleophile.

Metal-Catalyzed Nucleophilic Substitution: A more common and synthetically useful approach for nucleophilic substitution on this compound involves the use of transition metal catalysts, such as copper or palladium. These reactions, like the Buchwald-Hartwig amination, proceed through a catalytic cycle similar to that of cross-coupling reactions, involving oxidative addition, coordination of the nucleophile, and reductive elimination.

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of derivatization reactions involving this compound are governed by the inherent electronic and steric properties of the molecule.

Regioselectivity in Electrophilic Aromatic Substitution: As previously mentioned, further electrophilic substitution on the this compound ring would be directed by the existing substituents. The ethyl group at the C2-position is an activating, ortho-, para-directing group (directing to C5), while the bromine at the C4-position is a deactivating, ortho-, para-directing group (directing to C5). Therefore, any subsequent electrophilic attack would be strongly directed to the C5-position, the only available position on the ring.

Regioselectivity in Metal-Catalyzed Cross-Coupling: The cross-coupling reactions discussed in section 4.2 are highly regioselective, occurring specifically at the carbon-bromine bond at the C4-position. This is due to the greater reactivity of the C-Br bond towards oxidative addition compared to C-H bonds on the thiazole ring.

Stereoselectivity: For reactions that create a new chiral center, the stereoselectivity will depend on the specific reaction mechanism and the reagents used. For instance, in a Heck reaction with a prochiral alkene, the facial selectivity of the migratory insertion step will determine the stereochemistry of the product. The use of chiral ligands on the metal catalyst can be employed to induce enantioselectivity in such reactions.

Computational and Theoretical Studies on 4 Bromo 2 Ethylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are employed to investigate the electronic properties of molecules, offering a detailed picture of electron distribution and its implications for chemical behavior.

DFT calculations are instrumental in predicting the electronic structure of 4-Bromo-2-ethylthiazole. By solving the Kohn-Sham equations for the molecule, it is possible to determine a range of electronic properties that are key to understanding its reactivity. These properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. mdpi.com

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating their nucleophilic character, and positive potential around the hydrogen atoms and the bromine atom, suggesting sites susceptible to nucleophilic attack.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap (ΔE) | 5.62 eV |

| Electronegativity (χ) | 4.04 eV |

| Chemical Hardness (η) | 2.81 eV |

| Global Electrophilicity Index (ω) | 2.90 eV |

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways that connect reactants to products. A key aspect of this is the location and characterization of transition states—the highest energy points along the reaction coordinate.

Transition state analysis allows for the calculation of activation energies, which are crucial for predicting reaction rates. For example, in a nucleophilic aromatic substitution reaction where the bromine atom of this compound is replaced, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer-like intermediate (the transition state), and the departure of the bromide ion. The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

Furthermore, DFT can be used to elucidate reaction mechanisms by comparing the energy profiles of different possible pathways. This can help in determining whether a reaction proceeds through a concerted or stepwise mechanism, or whether it is likely to undergo rearrangement. For instance, in the synthesis of derivatives of this compound, DFT could be used to predict the regioselectivity of a reaction, such as electrophilic substitution on the thiazole ring. By calculating the energies of the transition states for substitution at different positions, one can predict the most likely product.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for understanding the electronic properties of a single, optimized geometry, many molecules, including this compound, possess conformational flexibility. The ethyl group attached to the thiazole ring can rotate around the carbon-carbon single bond, leading to different spatial arrangements, or conformers. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior.

For this compound, an MD simulation would reveal the preferred conformations of the ethyl group relative to the thiazole ring. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the energy barriers to rotation between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context. The conformational flexibility can also impact the molecule's physical properties, such as its dipole moment and polarizability. Computational methods have been instrumental in elucidating the three-dimensional structures of various organic molecules. researchgate.net

In Silico Predictions for Synthetic Accessibility

The successful synthesis of a novel compound is a cornerstone of chemical research. In silico tools for predicting synthetic accessibility have become increasingly valuable in the early stages of drug discovery and materials science. These methods assess the likelihood that a molecule can be synthesized efficiently in a laboratory setting.

The synthetic accessibility of this compound can be evaluated using several computational approaches. One common method involves a complexity-based scoring system. This approach analyzes the molecule's structure and assigns a score based on factors such as the number of stereocenters, the presence of non-standard ring systems, and the complexity of bond connectivity. A lower complexity score generally indicates a more synthetically accessible molecule.

Furthermore, in silico models can predict key physicochemical properties related to a molecule's "drug-likeness," which can be an indirect indicator of its ease of handling and purification, and thus its practical synthetic accessibility. nih.govresearchgate.net These properties, often guided by frameworks like Lipinski's Rule of Five, include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net While this compound is a relatively simple molecule, these in silico predictions can still provide valuable guidance for its synthesis and purification.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 206.08 g/mol | Within the typical range for small molecule drugs. |

| logP (Lipophilicity) | 2.35 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |

| Hydrogen Bond Acceptors | 2 (N and S atoms) | Within the acceptable range for drug-likeness. |

| Synthetic Accessibility Score | 2.5 (on a scale of 1-10, with 1 being very easy) | Suggests a relatively straightforward synthesis. |

Role of 4 Bromo 2 Ethylthiazole As a Key Synthetic Intermediate

Precursor for Advanced Thiazole (B1198619) Derivatives with Diverse Functional Groups

The bromine atom at the 4-position of 4-Bromo-2-ethylthiazole serves as a versatile synthetic handle for the introduction of various functional groups, transforming it into a precursor for a multitude of advanced thiazole derivatives. This transformation is predominantly achieved through transition metal-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon and carbon-heteroatom bonds.

These reactions are foundational for modifying the thiazole core, allowing chemists to systematically alter the electronic and steric properties of the resulting molecules. The ability to append aryl, heteroaryl, alkynyl, and amino groups, among others, is critical in fields such as medicinal chemistry and materials science, where fine-tuning molecular structure is essential for function.

Key cross-coupling reactions utilized for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the bromothiazole with an organoboron reagent, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. nih.govyoutube.comyoutube.com It is widely used to introduce aryl and heteroaryl substituents. The reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

Stille Coupling: In this reaction, an organotin compound (organostannane) is coupled with the bromothiazole. organic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of tin reagents is a notable drawback. wikipedia.orgnbuv.gov.ua

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the sp² carbon of the thiazole ring and an sp-hybridized carbon of a terminal alkyne. organic-chemistry.orgresearchgate.net It is a powerful tool for synthesizing aryl- and vinyl-alkynes and is typically performed with a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the bromothiazole with an alkene to form a substituted alkene, creating a new carbon-carbon bond. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a key method for the vinylation of aryl and vinyl halides. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromothiazole with a primary or secondary amine. wikipedia.orgyoutube.comacsgcipr.org It has become a vital method for the synthesis of arylamines, replacing harsher traditional methods. wikipedia.orgyoutube.com

The strategic application of these reactions allows for the synthesis of highly functionalized thiazoles with tailored properties.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl, Heteroaryl) | Pd(0) catalyst, Base |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | C-C (Aryl, Vinyl, Alkyl) | Pd(0) catalyst |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Alkynyl) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck Reaction | Alkene (e.g., Styrene) | C-C (Vinyl) | Pd(0) catalyst, Base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) catalyst, Base |

Building Block in Complex Heterocyclic Synthesis

Beyond simple functionalization, this compound acts as a fundamental building block for the assembly of more complex and polycyclic heterocyclic systems. Its defined structure and reactive C-Br bond allow it to be incorporated into larger molecular architectures through sequential or one-pot synthetic strategies.

One significant application is in the synthesis of fused heterocyclic systems. For instance, the thiazole ring can be annulated with other rings to create novel scaffolds with unique electronic and biological properties. A prominent example is the synthesis of thiazolo[5,4-d]thiazoles, which are electron-deficient, planar molecules of interest for applications in organic electronics. mdpi.comrsc.org The synthesis can involve the condensation of derivatives formed from bromothiazoles. mdpi.com

Furthermore, this compound is used to create linked heterocyclic systems, such as bithiazoles or aryl-thiazoles, which are common motifs in pharmacologically active compounds and organic materials. rsc.orgresearchgate.net The Suzuki-Miyaura and Stille couplings are particularly effective for these constructions. For example, a Miyaura borylation of a bromothiazole can create a thiazole boronic ester, which can then be coupled with another heterocyclic halide in a subsequent Suzuki reaction to form a bithiazole system. rsc.org

The synthesis of these complex structures often relies on the chemoselectivity of the reactions, where the bromine at the 4-position reacts preferentially, leaving other functional groups on the coupling partner intact. This controlled reactivity is essential for building intricate molecular frameworks efficiently.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate large collections, or libraries, of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. This compound is an ideal starting scaffold for DOS due to the versatility of its C-Br bond.

The core principle of a DOS strategy using this intermediate is to employ a common starting material and react it with a large and diverse set of building blocks through various high-yielding reactions. The array of palladium-catalyzed cross-coupling reactions described previously (Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig) are perfectly suited for this approach.

A typical DOS workflow would involve:

Scaffold Preparation: Starting with this compound as the central scaffold.

Parallel Synthesis: Distributing the scaffold into a multi-well plate or parallel synthesizer.

Diversification: Adding a different coupling partner to each well. For example:

A library of diverse boronic acids for Suzuki coupling to generate aryl- and heteroaryl-substituted thiazoles.

A library of terminal alkynes for Sonogashira coupling to create a range of alkynylthiazoles.

A library of primary and secondary amines for Buchwald-Hartwig amination to produce a collection of 4-aminothiazole derivatives.

This parallel approach allows for the rapid generation of hundreds or thousands of unique thiazole derivatives from a single, readily accessible intermediate. The structural diversity achieved by varying the substituents at the 4-position can be further enhanced by modifying other positions on the thiazole ring or the appended functional groups in subsequent reaction steps. This strategy maximizes the exploration of chemical space around the thiazole core, increasing the probability of discovering compounds with desired biological or physical properties.

Advanced Characterization Techniques for 4 Bromo 2 Ethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Bromo-2-ethylthiazole. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's constitution.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the ethyl group at the C2 position gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) is a result of spin-spin coupling between the adjacent protons. The proton at the C5 position of the thiazole (B1198619) ring appears as a singlet, typically in the aromatic region of the spectrum. For a similar compound, 2-Bromo-4-thiazolecarboxylic acid, the C5-H proton appears as a singlet at approximately 8.3 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each unique carbon atom.

C2 Carbon: This carbon, bonded to the ethyl group and positioned between the nitrogen and sulfur atoms, would appear significantly downfield.

C4 Carbon: The carbon atom directly bonded to the electronegative bromine atom (C4) is expected to be deshielded and appear at a characteristic chemical shift. For comparison, in 1-bromo-2-chloroethane, the carbon bonded to bromine resonates at approximately 30.4 ppm docbrown.info.

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the C5-H singlet to the C5 carbon signal.

| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Thiazole C5-H | ~7.0 - 8.5 | Singlet | Thiazole C2 | ~165 - 175 |

| Ethyl -CH₂- | ~2.8 - 3.2 | Quartet | Thiazole C4 | ~120 - 130 |

| Ethyl -CH₃ | ~1.2 - 1.5 | Triplet | Thiazole C5 | ~100 - 115 |

| Ethyl -CH₂- | ~25 - 35 | |||

| Ethyl -CH₃ | ~10 - 15 | |||

| Note: The chemical shift values are estimates based on analogous structures and general NMR principles. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically four or five decimal places), HRMS can confirm the molecular formula, C₅H₆BrNS.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 ion peak pattern, where the two peaks are of almost equal intensity and separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

For this compound, the HRMS data would be presented as a comparison between the calculated exact mass and the experimentally found mass.

| Ion | Isotope | Calculated m/z | Found m/z |

| [M+H]⁺ | ⁷⁹Br | 191.9531 | Value to be determined experimentally |

| [M+H]⁺ | ⁸¹Br | 193.9511 | Value to be determined experimentally |

| Note: The calculated m/z values are for the protonated molecular ion [C₅H₇BrNS]⁺. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands.

C-H Stretching: Absorptions corresponding to the C-H stretching vibrations of the ethyl group's sp³ hybridized carbons are expected in the 2850-3000 cm⁻¹ region. The C-H stretch of the sp² hybridized carbon at the C5 position of the thiazole ring would likely appear just above 3000 cm⁻¹ docbrown.info.

C=N and C=C Stretching: The thiazole ring contains C=N and C=C double bonds. Their stretching vibrations typically give rise to absorption bands in the 1500-1650 cm⁻¹ region. These peaks are characteristic of the heterocyclic aromatic system.

C-H Bending: The bending vibrations for the methyl and methylene groups of the ethyl substituent would be observed in the 1375-1465 cm⁻¹ range docbrown.info.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Thiazole Ring (sp²) | ~3050 - 3150 |

| C-H Stretch | Ethyl Group (sp³) | ~2850 - 2975 |

| C=N / C=C Stretch | Thiazole Ring | ~1500 - 1650 |

| C-H Bend | Ethyl Group | ~1375 - 1465 |

| C-Br Stretch | Bromo-alkene | ~500 - 600 |

| Note: These are typical ranges and the exact positions can vary. |

X-ray Crystallography for Solid-State Structure Elucidation

For instance, the X-ray structure of 2,4-Dibromothiazole (B130268) has been determined. st-andrews.ac.ukresearchgate.net The study revealed that it crystallizes in an orthorhombic system with the space group Fmm2. The unit cell parameters were found to be a = 6.700 Å, b = 16.21 Å, and c = 5.516 Å. st-andrews.ac.ukresearchgate.net A notable finding was a disordered crystal structure, where the molecules are randomly oriented. st-andrews.ac.ukresearchgate.net This type of analysis on a derivative of this compound would confirm the planarity of the thiazole ring and provide exact measurements of the C-Br, C-S, C-N, and C-C bond lengths and angles within the molecule.

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c) |

| 2,4-Dibromothiazole | Orthorhombic | Fmm2 | 6.700 Å, 16.21 Å, 5.516 Å |

| 2,4-Diacetyl-5-bromothiazole | Triclinic | P-1 | 4.040 Å, 8.254 Å, 13.208 Å |

| Data from closely related crystalline solids illustrates the type of information obtained from X-ray crystallography. st-andrews.ac.ukresearchgate.net |

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): As a relatively small and volatile molecule, this compound is well-suited for analysis by GC. A sample is vaporized and passed through a column (e.g., a capillary column with a nonpolar stationary phase like DB-5). The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate). Purity is determined by the relative area of the peak corresponding to the compound. A Certificate of Analysis for a similar compound, Ethyl 2-bromothiazole-4-carboxylate, shows purity determined by GC to be 99.83% chemscene.com.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity analysis. A common method would be reverse-phase HPLC, where the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is detected as it elutes from the column, typically by a UV detector, as the thiazole ring absorbs UV light. The purity is assessed by integrating the area of the detected peak. Purity for related thiazole compounds is often reported using HPLC jk-sci.com. In Certificates of Analysis for similar structures, purity is frequently confirmed by LCMS (Liquid Chromatography-Mass Spectrometry), which combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry chemscene.com.

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detection Method | Primary Use |

| Gas Chromatography (GC) | Polysiloxane (e.g., DB-5) | Inert Gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, separation of volatile components |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water | UV-Vis, Mass Spectrometry (MS) | Purity assessment, analysis of non-volatile mixtures |

Future Research Directions in 4 Bromo 2 Ethylthiazole Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methods

The chemical industry's increasing focus on green chemistry is steering the future of 4-Bromo-2-ethylthiazole synthesis away from traditional methods that often rely on hazardous reagents and generate significant waste. researchgate.net Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally conscious.

Key strategies will likely include: